methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a methoxy group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The indole and thiazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the ester group would yield an alcohol .
Scientific Research Applications
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Studied for their inhibitory effects on tubulin polymerization.
Uniqueness
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combination of an indole moiety, a thiazole ring, and a methoxy group, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications based on various studies.
Chemical Structure and Properties
The compound has a molecular formula of C17H17N3O4S and a molecular weight of approximately 359.4 g/mol. Its structure features a thiazole ring, an indole moiety with a methoxy group, and an acetylamino group, which contribute to its unique chemical properties and biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H17N3O4S |
Molecular Weight | 359.4 g/mol |
Structural Features | Thiazole ring, indole moiety, methoxy group |
Antiviral Properties
Research indicates that this compound exhibits promising antiviral activity. In vitro studies have shown that it can inhibit the replication of various viruses by interacting with viral proteins and host cell receptors. For instance, it has been reported to affect the activity of enzymes critical for viral replication, thereby reducing viral load in infected cells.
Anticancer Activity
The compound has also demonstrated significant anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it has been observed to inhibit the proliferation of breast cancer cells by interfering with the cell cycle and promoting programmed cell death . The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Microorganism | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 25 |
Candida albicans | 100 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to construct the thiazole framework.
- Acetylation : Introducing the acetylamino group onto the indole moiety.
- Methyl Esterification : Converting the carboxylic acid into a methyl ester to enhance solubility and bioavailability.
Optimizing reaction conditions is crucial for maximizing yield and purity, often employing advanced purification techniques such as chromatography .
Case Study 1: Anticancer Efficacy
In a study involving breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. The study highlighted its potential as a therapeutic agent against hormone-responsive breast cancers .
Case Study 2: Antimicrobial Activity
A comparative analysis of various thiazole derivatives revealed that this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics like ampicillin. The study underscored its potential as an alternative treatment option for antibiotic-resistant infections .
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H17N3O4S/c1-10-15(16(22)24-3)19-17(25-10)18-14(21)9-20-8-7-11-12(20)5-4-6-13(11)23-2/h4-8H,9H2,1-3H3,(H,18,19,21) |
InChI Key |
RDGXEUPKOCOJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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